1-(2,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors under specific conditions . Industrial production methods may involve the use of advanced techniques such as ultrasonic-assisted synthesis to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant biological activity, including anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, particularly cancer.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular pathways. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives, 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE exhibits unique properties such as higher potency and selectivity towards certain biological targets. Similar compounds include other pyrazolopyrimidine derivatives and triazole-linked pyrazolopyrimidines, which also show promising biological activities .
Properties
Molecular Formula |
C23H24N6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6/c1-17-8-9-21(18(2)14-17)29-23-20(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
NWPIQOOLXJHLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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